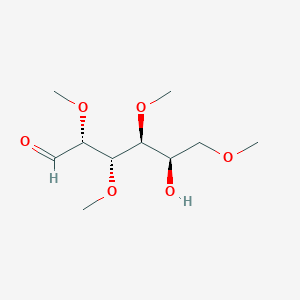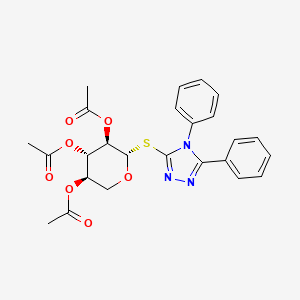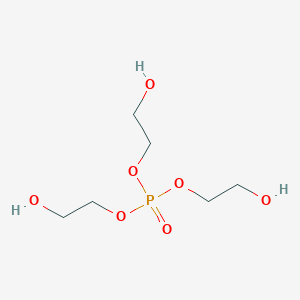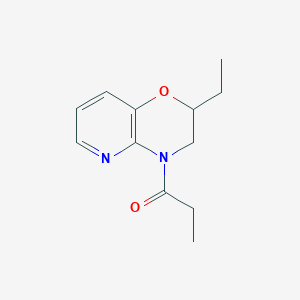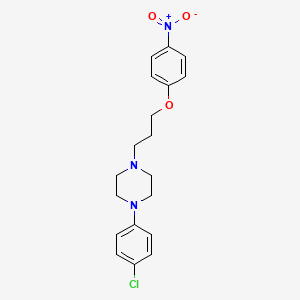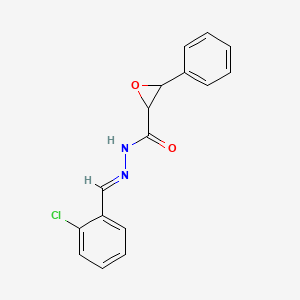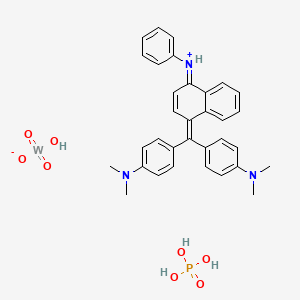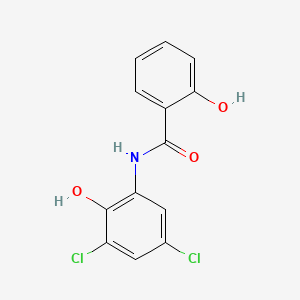
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide core substituted with dichloro and hydroxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s hydroxy and dichloro groups enable it to form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it interferes with cellular signaling pathways, inhibiting cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyphenyl)-2-hydroxybenzamide: Lacks the dichloro substitution, resulting in different reactivity and biological activity.
N-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains an additional pyrrolidine ring, which alters its chemical properties and applications.
Uniqueness
N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxy and dichloro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
81665-46-5 |
|---|---|
Formule moléculaire |
C13H9Cl2NO3 |
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-7-5-9(15)12(18)10(6-7)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19) |
Clé InChI |
OGGDKKRKBCZXHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC(=C2)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


